N-cyclopentyl-5-{[(4,6-dimethylpyrimidin-2-yl)sulfanyl]methyl}furan-2-carboxamide
Description
N-cyclopentyl-5-{[(4,6-dimethylpyrimidin-2-yl)sulfanyl]methyl}furan-2-carboxamide is a synthetic compound featuring a furan-2-carboxamide core substituted with a cyclopentyl group and a sulfanylmethyl-linked 4,6-dimethylpyrimidin-2-yl moiety. Its structural determination likely employs X-ray crystallography refined via SHELX programs, a widely trusted suite for small-molecule and macromolecular refinement . The 4,6-dimethylpyrimidin-2-yl group is a critical pharmacophore known for conferring herbicidal activity, as seen in sulfonylurea and pyrimidinylbenzoate herbicides .
Properties
Molecular Formula |
C17H21N3O2S |
|---|---|
Molecular Weight |
331.4 g/mol |
IUPAC Name |
N-cyclopentyl-5-[(4,6-dimethylpyrimidin-2-yl)sulfanylmethyl]furan-2-carboxamide |
InChI |
InChI=1S/C17H21N3O2S/c1-11-9-12(2)19-17(18-11)23-10-14-7-8-15(22-14)16(21)20-13-5-3-4-6-13/h7-9,13H,3-6,10H2,1-2H3,(H,20,21) |
InChI Key |
FUQRSPZFMRHNKF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=N1)SCC2=CC=C(O2)C(=O)NC3CCCC3)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes: One synthetic route involves the condensation of 4,6-dimethylpyrimidine-2-thiol with cyclopentylamine, followed by cyclization with furan-2-carboxylic acid.
Reaction Conditions: The reaction typically occurs under reflux conditions in an appropriate solvent (e.g., ethanol or dichloromethane).
Industrial Production: While industrial-scale production methods are not widely reported, laboratory-scale synthesis provides a foundation for further exploration.
Chemical Reactions Analysis
Reactivity: The compound can undergo various reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Major Products: The specific products depend on the reaction conditions and reagents used.
Scientific Research Applications
Chemistry: Investigating the reactivity of this compound can lead to novel synthetic methodologies.
Biology: It may serve as a potential bioactive compound due to its unique structure.
Medicine: Further studies could explore its pharmacological properties.
Industry: Applications in materials science or catalysis are worth exploring.
Mechanism of Action
- The exact mechanism remains speculative, but potential targets include enzymes or receptors related to the furan or pyrimidine moieties.
- Pathways involving redox processes or nucleophilic interactions may play a role.
Comparison with Similar Compounds
Key Structural Features and Analogues
The compound’s uniqueness lies in its fusion of a furan carboxamide backbone with a 4,6-dimethylpyrimidin-2-ylthioether side chain. Below is a comparative analysis with structurally related compounds:
Physicochemical Properties
- Molecular Weight : Estimated molecular formula C₁₇H₂₂N₄O₂S (MW ~362.5 g/mol), smaller than the piperazinyl-isopropyl analog (C₂₂H₃₁N₅O₂S, MW 429.58 g/mol) , which may influence bioavailability.
Biological Activity
N-cyclopentyl-5-{[(4,6-dimethylpyrimidin-2-yl)sulfanyl]methyl}furan-2-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound has the following structural formula:
It features a furan ring, a pyrimidine moiety, and a cyclopentyl group, which contribute to its unique biological properties.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. It has been shown to influence enzyme activity and modulate protein-ligand interactions. The compound acts as an inhibitor for certain enzymes involved in cancer cell proliferation and other pathological processes.
Anticancer Properties
Research indicates that this compound exhibits significant antiproliferative effects against various cancer cell lines. For instance, it has been tested against MDA-MB-435 cells using the sulforhodamine B (SRB) assay, revealing an IC50 value in the nanomolar range. The mechanism involves microtubule disruption, akin to known antitubulin agents, suggesting a potential role in overcoming drug resistance mechanisms commonly seen in cancer therapies .
Antimicrobial Activity
The compound has also shown promising antimicrobial properties. In vitro studies have demonstrated its effectiveness against several pathogenic bacteria and fungi. For example, it displayed moderate activity against Pseudomonas aeruginosa and Escherichia coli, with minimum inhibitory concentrations (MIC) reported at 0.21 μM . This suggests potential applications in treating infections caused by resistant strains.
Case Study 1: Anticancer Efficacy
A study investigated the efficacy of this compound in a xenograft model of triple-negative breast cancer. The compound was administered at various doses, demonstrating significant tumor regression compared to control groups. Histological analysis revealed reduced proliferation markers such as Ki67 in treated tumors .
Case Study 2: Antimicrobial Testing
In another study focused on antimicrobial activity, the compound was assessed alongside standard antibiotics. The results indicated that it not only inhibited bacterial growth but also exhibited synergistic effects when combined with existing antibiotics, enhancing their efficacy against resistant strains .
Data Table: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
